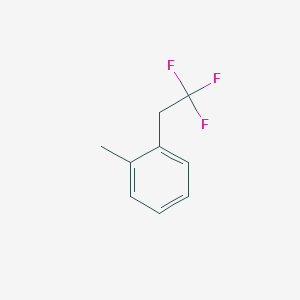

1-Methyl-2-(2,2,2-trifluoroethyl)benzene

Description

Significance of Fluorine in Organic Chemistry and Chemical Sciences

The introduction of fluorine into organic molecules imparts profound changes to their physical, chemical, and biological properties. nih.gov Fluorine is the most electronegative element, a property that creates strong, polarized carbon-fluorine (C-F) bonds. aaronchem.comitrcweb.org This bond is the strongest single bond to carbon, which confers exceptional thermal and chemical stability to fluorinated compounds. itrcweb.org

The substitution of hydrogen with fluorine, an atom of a similar size, can alter a molecule's conformation, dipole moment, and pKa without significantly increasing its steric bulk. chemspider.com These modifications are highly sought after in various sectors of the chemical sciences. In the pharmaceutical industry, fluorination is a common strategy to enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. nih.govnih.gov In materials science, the unique properties of fluorinated compounds are harnessed to create polymers with high thermal stability, chemical resistance, and specific surface properties, such as those found in non-stick coatings. nih.govnih.gov

Overview of Aryl Trifluoroethyl Compounds and Their Importance in Research

Within the vast class of organofluorine compounds, molecules containing the trifluoromethyl (-CF3) or trifluoroethyl (-CH2CF3) group attached to an aromatic ring (aryl systems) are of particular importance. The trifluoromethyl group is a strong electron-withdrawing substituent with high lipophilicity, properties that are highly valuable in the design of drugs and agrochemicals. sigmaaldrich.com It can enhance a compound's metabolic stability by blocking sites susceptible to oxidative metabolism.

Aryl trifluoroethyl compounds are prevalent in medicinal chemistry and are featured in numerous biologically active molecules. The 2,2,2-trifluoroethoxy group, for instance, is noted for its metabolic stability and moderate lipophilicity. The strategic placement of a trifluoroethyl group on an aromatic scaffold allows for the fine-tuning of a molecule's physicochemical properties to optimize its pharmacokinetic and pharmacodynamic profile. Research in this area focuses on developing new synthetic methods to efficiently introduce these groups into complex molecules and to study how their presence influences molecular interactions and biological activity.

Scope and Academic Research Focus on 1-Methyl-2-(2,2,2-trifluoroethyl)benzene

This compound is a specific aromatic hydrocarbon belonging to the family of aryl trifluoroethyl compounds. Its structure features a benzene (B151609) ring substituted with a methyl group and a 2,2,2-trifluoroethyl group at adjacent (ortho) positions.

| Property | Value |

| CAS Number | 158884-40-3 |

| Molecular Formula | C9H9F3 |

| Molecular Weight | 174.17 g/mol |

| Boiling Point | Data not readily available |

| Density | Data not readily available |

Basic properties of this compound.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2-(2,2,2-trifluoroethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3/c1-7-4-2-3-5-8(7)6-9(10,11)12/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

METWOZJZQQFALO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Strategies for the Introduction of the 2,2,2-Trifluoroethyl Moiety

The incorporation of a 2,2,2-trifluoroethyl group onto an aromatic scaffold can be approached through direct trifluoroethylation or, more commonly, through a two-step process involving trifluoromethylation followed by the introduction of a methylene (B1212753) group or vice-versa. The direct introduction of a trifluoromethyl (CF3) group is a well-established field with several distinct approaches.

Trifluoromethylation Reactions in Aromatic Systems

Trifluoromethylation of aromatic compounds can be categorized into electrophilic, nucleophilic, and radical pathways, each employing specific reagents and reaction conditions. These methods can be adapted to introduce the trifluoromethyl group, which can then be further elaborated to the desired 2,2,2-trifluoroethyl group.

Electrophilic trifluoromethylation involves the use of reagents that deliver a "CF3+" equivalent to an electron-rich aromatic ring. Toluene (B28343), with its electron-donating methyl group, is activated towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.

Several powerful electrophilic trifluoromethylating reagents have been developed. These include hypervalent iodine compounds, such as Togni reagents, and sulfonium (B1226848) salts, like Umemoto's reagents. rsc.orgenamine.netwikipedia.orgtcichemicals.com These reagents offer a direct route to trifluoromethylated arenes under relatively mild conditions. The regioselectivity of these reactions is a critical aspect, with the ortho-to-para ratio of the products being influenced by the specific reagent, catalyst, and reaction conditions employed.

Table 1: Electrophilic Trifluoromethylating Reagents

| Reagent Class | Specific Reagent Example |

|---|---|

| Hypervalent Iodine Reagents | Togni Reagent II (1-(Trifluoromethyl)-1λ³,2-benziodoxol-3(1H)-one) |

This table is interactive. Click on the reagent names for more information.

For instance, the palladium-catalyzed ortho-trifluoromethylation of heterocycle-substituted arenes using Umemoto's reagents has been demonstrated to be highly selective for the ortho position. nih.gov While not directly applied to toluene in the cited literature, this methodology suggests a potential pathway for the targeted synthesis of ortho-trifluoromethylated toluene derivatives.

Nucleophilic trifluoromethylation typically involves the reaction of an organometallic reagent with a source of "CF3-". A common strategy for introducing a trifluoromethyl group that can be converted to a trifluoroethyl group is the nucleophilic substitution on a benzylic halide. For the synthesis of 1-Methyl-2-(2,2,2-trifluoroethyl)benzene, this would involve the reaction of a trifluoromethyl nucleophile with 2-methylbenzyl bromide. The Ruppert-Prakash reagent (TMSCF3) is a widely used source of nucleophilic trifluoromethyl groups. google.com

Alternatively, copper-catalyzed trifluoromethylation of aryl boronic acids with electrophilic trifluoromethylating reagents like Togni's reagent provides another route to trifluoromethylated arenes. nih.gov This approach could be applied to 2-methylphenylboronic acid to introduce the trifluoromethyl group at the desired position.

Radical trifluoromethylation offers a complementary approach, often proceeding under mild conditions and tolerating a wide range of functional groups. The trifluoromethyl radical (•CF3) can be generated from various precursors, including sodium trifluoromethanesulfinate (Langlois' reagent). tcichemicals.comsigutlabs.com The reaction of trifluoromethyl radicals with toluene primarily results in addition to the aromatic ring. rsc.org The regioselectivity of this addition is a key consideration for the synthesis of the specific ortho-isomer. Studies on the reaction of CF3 radicals with toluene have shown that addition to the ring is a major pathway. rsc.orgrsc.org

Photoredox catalysis has emerged as a powerful tool for generating trifluoromethyl radicals under mild conditions, enabling the direct trifluoromethylation of arenes and heteroarenes. acs.org

Transformation of Pre-functionalized Aromatic Systems

An alternative to direct trifluoromethylation is the modification of an existing functional group on the aromatic ring. For the synthesis of this compound, a plausible route involves the palladium-catalyzed 2,2,2-trifluoroethylation of 2-methylphenylboronic acid or its esters. cas.cn This cross-coupling reaction utilizes a palladium catalyst to couple the arylboronic acid with a trifluoroethylating agent, such as 2,2,2-trifluoroethyl iodide. This method offers a direct way to form the C-C bond between the aromatic ring and the trifluoroethyl group.

Table 2: Palladium-Catalyzed Trifluoroethylation of Arylboronic Acids

| Arylboronic Acid | Trifluoroethylating Agent | Catalyst System | Product |

|---|---|---|---|

| 4-Biphenylboronic acid | CF3CH2I | Pd(OAc)2 / SPhos | 4-(2,2,2-Trifluoroethyl)-1,1'-biphenyl |

This table presents examples of the palladium-catalyzed trifluoroethylation of arylboronic acids, demonstrating the versatility of this method. cas.cn The specific application to 2-methylphenylboronic acid would be a direct route to the target compound.

Formation of Trifluoroethylated Products from Aldehydes and Ketones

A well-established method for constructing the 2,2,2-trifluoroethyl group is through the reaction of aldehydes or ketones with appropriate trifluoromethyl-containing reagents, followed by reduction. The Wittig reaction, for example, can be employed to convert an aldehyde into a trifluoromethyl-substituted alkene, which can then be hydrogenated to the desired trifluoroethyl group. wikipedia.orglibretexts.org

In the context of synthesizing this compound, 2-methylbenzaldehyde (B42018) would be the starting material. Reaction with a trifluoromethylphosphonium ylide would yield 1-methyl-2-(3,3,3-trifluoroprop-1-en-1-yl)benzene, which upon reduction of the double bond, would afford the final product.

Nucleophilic addition of a trifluoromethyl group to an aldehyde, using reagents like TMSCF3, followed by subsequent chemical transformations to introduce the methylene group, also represents a viable synthetic pathway. libretexts.org

Nucleophilic Substitution Reactions Involving Trifluoroethoxide Precursors

The synthesis of aryl-trifluoroethyl ethers often utilizes nucleophilic substitution reactions, and similar principles can be applied to form carbon-carbon bonds. researchgate.net In this context, a trifluoroethoxide precursor is not directly used to form the C-CH₂CF₃ bond of the target molecule. Instead, a more common approach involves the nucleophilic attack of an organometallic reagent derived from o-xylene (B151617) or a related toluene derivative onto an electrophilic trifluoroethyl source.

Alternatively, a classic SₙAr (Nucleophilic Aromatic Substitution) pathway can be considered for analogous systems, such as the synthesis of trifluoroethyl ethers. researchgate.netyoutube.com For an SₙAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) at positions ortho or para to a good leaving group. youtube.comnih.gov The incoming nucleophile, in this case, a trifluoroethoxide or a related species, attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov Subsequent expulsion of the leaving group restores the aromaticity of the ring.

Table 1: Key Factors in SₙAr Reactions for Aryl-CF₂CH₃ Systems

| Factor | Description |

| Aromatic Substrate | Must contain a good leaving group (e.g., F, Cl, NO₂) and be activated by strong electron-withdrawing groups. |

| Nucleophile | A source of the trifluoroethyl moiety, often requiring activation. |

| Solvent | Typically polar aprotic solvents like DMF or DMSO are used to solvate the cation and enhance the nucleophile's reactivity. |

| Temperature | Reactions are often conducted at elevated temperatures to overcome the activation energy barrier. google.com |

This interactive table summarizes the crucial elements for a successful SₙAr reaction.

Copper-Catalyzed Nucleophilic Aromatic Substitution for Aryl Trifluoroethyl Systems

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, provide a powerful method for forming C-C, C-N, C-O, and C-S bonds with aryl halides. organic-chemistry.orgresearchgate.net These reactions are particularly useful when traditional SₙAr conditions are not feasible, such as with unactivated aryl halides. mdpi.com In the context of synthesizing aryl trifluoroethyl systems, a copper catalyst facilitates the coupling of an aryl halide with a trifluoroethylating agent.

The generally accepted mechanism for these reactions involves the oxidative addition of the aryl halide to a Cu(I) species. organic-chemistry.orgmdpi.com This is followed by a reaction with the nucleophilic trifluoroethyl source and subsequent reductive elimination to yield the desired product and regenerate the Cu(I) catalyst. mdpi.com The choice of ligand is critical for stabilizing the copper intermediates and promoting the catalytic cycle. researchgate.net

Table 2: Components of Copper-Catalyzed Trifluoroethylation

| Component | Role | Examples |

| Copper Catalyst | Facilitates the cross-coupling reaction. | CuI, CuBr, Cu₂O |

| Aryl Halide | The aromatic substrate. | o-Iodotoluene, o-Bromotoluene |

| Trifluoroethyl Source | Provides the -CH₂CF₃ group. | (Trifluoroethyl)silanes, (Trifluoroethyl)boronates |

| Ligand | Stabilizes the copper catalyst and enhances reactivity. | 1,10-Phenanthroline, N,N'-Dimethylethylenediamine |

| Base | Activates the nucleophile or neutralizes acid byproducts. | K₂CO₃, Cs₂CO₃ |

This interactive table outlines the essential components for a copper-catalyzed cross-coupling reaction to form an aryl-trifluoroethyl bond.

Regioselectivity and Mechanistic Insights in Synthesis

Achieving the desired ortho-substitution to form this compound is a significant challenge due to the directing effects of the methyl group. Understanding and controlling regioselectivity is therefore paramount.

Influence of Substituent Electronic and Steric Effects on Reaction Pathways

The regiochemical outcome of aromatic substitution reactions is heavily influenced by the electronic and steric properties of the substituents already present on the ring. wikipedia.orglibretexts.org

Electronic Effects : The methyl group (-CH₃) is an electron-donating group (EDG) through an inductive effect. wikipedia.orglibretexts.org In electrophilic aromatic substitution (EAS), EDGs are known as activating groups and direct incoming electrophiles to the ortho and para positions. wikipedia.orgmasterorganicchemistry.com This is because the carbocation intermediate (arenium ion) formed during the attack at these positions is better stabilized by the EDG. libretexts.org Therefore, in a direct electrophilic trifluoroethylation of toluene, a mixture of ortho and para isomers would be expected, with the para isomer often being the major product due to sterics. uomustansiriyah.edu.iq

Steric Effects : The spatial bulk of the methyl group can hinder the approach of a reagent to the adjacent ortho positions. uomustansiriyah.edu.iqyoutube.com This steric hindrance often leads to a preference for substitution at the less crowded para position. wikipedia.orgyoutube.com The larger the incoming electrophile or the coupling partner, the more pronounced the steric effect will be, favoring the formation of the para-substituted product. youtube.com

Computational Modeling for Regioselectivity Prediction

Modern computational chemistry offers powerful tools for predicting the regioselectivity of organic reactions, thereby reducing the need for extensive empirical screening. rsc.org Methods like Density Functional Theory (DFT) can be used to model reaction pathways and calculate the activation energies for the formation of different isomers. researchgate.netimist.ma The isomer formed via the transition state with the lowest energy is predicted to be the major product. researchgate.net

Machine learning (ML) models are also emerging as a rapid and accurate method for predicting regioselectivity. nih.govrsc.org These models are trained on large datasets of known reactions and learn to recognize the patterns of electronic and steric features that determine the reaction outcome. rsc.orgchemrxiv.org For a given reaction, such as the trifluoroethylation of toluene, an ML model could predict the most likely site of substitution based on learned chemical principles. rsc.org

Strategies for Selective Functionalization (e.g., Directed Ortho-Metalation)

To overcome the inherent preference for para-substitution and selectively synthesize the ortho-isomer, specific strategies must be employed. Directed Ortho-Metalation (DoM) is a premier technique for achieving such regiocontrol. wikipedia.orgorganic-chemistry.org

DoM involves the use of a directing metalation group (DMG) that coordinates to an organolithium reagent (typically n-butyllithium or sec-butyllithium). baranlab.orgharvard.edu This coordination positions the lithium base to deprotonate the adjacent ortho-proton, generating a thermodynamically stable ortho-lithiated species. wikipedia.orgbaranlab.org This intermediate can then be trapped by an electrophile.

For the synthesis of this compound, a toluene derivative bearing a suitable DMG at the methyl position (e.g., -CH₂CONR₂, -CH₂OMe) would be used. The process would be as follows:

Deprotonation of the ortho-position guided by the DMG using a strong lithium base.

Formation of an ortho-lithiated toluene derivative.

Quenching of this organolithium intermediate with an electrophilic trifluoroethylating agent (e.g., CF₃CH₂I or a similar reagent) to install the trifluoroethyl group exclusively at the ortho-position. wikipedia.org

Advanced Synthetic Techniques and Conditions

Recent advances in organic synthesis have led to the development of novel methods for trifluoroethylation. These methods often offer milder reaction conditions, broader substrate scope, and improved efficiency. researchgate.net For instance, photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions, which can then participate in C-H functionalization reactions. A potential advanced route could involve the direct C-H trifluoroethylation of toluene, where a photocatalyst, upon irradiation with light, initiates a process that selectively functionalizes an ortho C-H bond. While challenging, achieving regioselectivity in such "undirected" C-H functionalization is a major goal in modern synthetic chemistry. nih.gov

Continuous Flow Systems for Enhanced Reaction Efficiency

Continuous flow chemistry offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for automation and scalability. mit.edursc.orgsoci.org In the context of synthesizing fluorinated compounds like this compound, flow systems can facilitate reactions that are otherwise challenging to control. researchgate.net For instance, the introduction of gaseous reactants, such as fluoroform, can be precisely managed in a flow setup, ensuring complete consumption and minimizing waste. rsc.org

A typical continuous flow system for such syntheses involves pumping reactant solutions through microreactors where they are mixed and exposed to specific reaction conditions, such as controlled heating or cooling. mit.edu The use of back pressure regulators can prevent the evaporation of volatile reagents and maintain a homogeneous reaction mixture. mit.edursc.org This technology has been successfully applied to the trifluoromethylation of various substrates, demonstrating higher efficiency and production rates compared to batch methods. rsc.org While specific examples for the direct synthesis of this compound in flow are not extensively detailed in the provided results, the principles of continuous flow fluoroalkylations are well-established and applicable. mit.eduresearchgate.net

Metal-Free Trifluoromethylation Reactions

Transition-metal-free synthetic routes are of great interest due to the reduced cost, toxicity, and environmental impact associated with metal catalysts. Several metal-free approaches have been developed for the introduction of trifluoromethyl and related fluoroalkyl groups.

One notable method involves the SN2-type trifluoromethylation of benzyl (B1604629) halides using trifluoromethyltrimethylsilane (CF3SiMe3, Ruppert-Prakash reagent) and a fluoride (B91410) source like cesium fluoride (CsF). researchgate.net This reaction generates a trifluoromethyl anion (CF3⁻) in situ, which then acts as a nucleophile. The choice of solvent, such as 1,2-dimethoxyethane (B42094) (DME), is crucial for stabilizing the trifluoromethyl anion and enhancing its nucleophilicity. researchgate.net This approach is effective for producing a variety of (2,2,2-trifluoroethyl)arenes bearing different functional groups on the benzene (B151609) ring. researchgate.net

Another innovative metal-free strategy utilizes visible-light-induced perylene (B46583) photoredox catalysis for the trifluoromethylation of alkenes. nih.govrsc.org This system employs a shelf-stable and easy-to-handle sulfonium salt as the trifluoromethyl source. nih.govrsc.org Perylene, a polycyclic aromatic hydrocarbon, acts as an efficient and economical organic photocatalyst, avoiding the need for expensive noble metals. nih.gov While this method is demonstrated for alkenes, the underlying principles of generating trifluoromethyl radicals via photoredox catalysis could potentially be adapted for the synthesis of compounds like this compound.

Furthermore, a metal-free, ammonium (B1175870) persulfate-mediated decarboxylative trifluoromethylation of alkenes with 3,3,3-trifluoro-2,2-dimethylpropionic acid has been reported, offering a novel route to compounds containing a CMe2CF3 group. rsc.org

One-Pot Synthetic Procedures

One-pot syntheses are highly desirable as they streamline reaction sequences by avoiding the isolation and purification of intermediates, thereby saving time, resources, and reducing waste. A metal-free, one-pot process has been developed for the trifluoromethylation of aromatic aldehydes and ketones to produce β,β,β-trifluoroethylarenes. acs.org This method demonstrates broad functional group tolerance, accommodating nitro, ester, amide, and ether groups. acs.org

Another example of a one-pot transformation is the denitrogenative hydrotrifluoromethylation of hydrazones derived from aryl aldehydes. This reaction, which uses Togni's CF3-benziodoxolone reagent in the presence of a base, produces (2,2,2-trifluoroethyl)arenes and is tolerant of various electronically diverse functional groups.

Derivatization and Further Functionalization of this compound

The structure of this compound offers multiple sites for further chemical modification: the aromatic ring, the benzylic carbon of the methyl group, and the trifluoroethyl moiety.

Reactions at the Aromatic Ring

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS). The directing effects of the existing substituents—the methyl group and the 2,2,2-trifluoroethyl group—will govern the position of incoming electrophiles. The methyl group is an activating, ortho-, para-directing group due to its electron-donating inductive and hyperconjugative effects. youtube.comlibretexts.org Conversely, the trifluoroethyl group is expected to be a deactivating, meta-directing group due to the strong electron-withdrawing inductive effect of the three fluorine atoms. youtube.com

| Substituent | Effect on Reactivity | Directing Influence |

|---|---|---|

| -CH₃ (Methyl) | Activating | Ortho, Para |

| -CH₂CF₃ (2,2,2-Trifluoroethyl) | Deactivating | Meta |

Reactions at the Benzylic Carbon (e.g., Free-Radical Halogenation, Selective Oxidation)

The benzylic carbon of the methyl group in this compound is particularly reactive towards radical reactions due to the resonance stabilization of the resulting benzylic radical. chemistrysteps.comlibretexts.orglibretexts.org

Free-Radical Halogenation: Benzylic bromination can be selectively achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or under UV light. libretexts.orgwikipedia.org This reaction proceeds via a free-radical chain mechanism where a bromine radical abstracts a benzylic hydrogen, forming a resonance-stabilized benzylic radical. libretexts.orgwikipedia.org This intermediate then reacts with Br₂ (generated from NBS) to yield the benzylic bromide. libretexts.org This selective halogenation provides a valuable synthetic handle for further transformations. youtube.com

Selective Oxidation: The benzylic position can also undergo oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) can oxidize the benzylic carbon of the methyl group to a carboxylic acid, provided there is at least one benzylic hydrogen present. chemistrysteps.comlibretexts.org This reaction is robust and can cleave longer alkyl chains, leaving only the carboxylic acid attached to the ring. chemistrysteps.commasterorganicchemistry.com

| Reaction | Reagent | Product Functional Group |

|---|---|---|

| Free-Radical Bromination | N-Bromosuccinimide (NBS), light/initiator | Benzylic Bromide (-CH₂Br) |

| Oxidation | KMnO₄ or Na₂Cr₂O₇ | Carboxylic Acid (-COOH) |

Transformations Involving the 2,2,2-Trifluoroethyl Moiety (e.g., Defluorination Functionalization)

The trifluoroethyl group, while generally stable, can undergo transformations under specific conditions, particularly through defluorination pathways. These reactions can convert the robust C-F bonds into other functional groups.

One such transformation is the defluorinative functionalization of (2,2,2-trifluoroethyl)arenes catalyzed by a phosphazene superbase, t-Bu-P2. researchgate.netnih.gov This reaction proceeds through an HF elimination to form a gem-difluorostyrene intermediate. This intermediate can then react with nucleophiles, such as alkanenitriles, to yield monofluoroalkene products. researchgate.netnih.gov This methodology offers a pathway to access compounds with reduced fluorine content and different functionalities.

Additionally, defluorinative functionalization can be achieved using a combination of a Lewis acid and a sulfur source. For instance, the BF₃·SMe₂ complex can be used for the defluorinative synthesis of methyl-dithioesters from trifluoromethyl arenes. rsc.org While this has been demonstrated on trifluoromethyl groups, similar principles could potentially be applied to the trifluoroethyl group under modified conditions.

Recent advancements have also shown that C(sp³)–F bonds can be functionalized via a difluoromethyl anion in a flow microreactor, taming the reactive intermediate and allowing for diverse functional group transformations. chemrxiv.org

Spectroscopic Characterization and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of 1-Methyl-2-(2,2,2-trifluoroethyl)benzene by providing detailed information about the hydrogen, carbon, and fluorine environments within the molecule.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methyl protons, and the methylene (B1212753) protons of the trifluoroethyl group. The aromatic region would likely show a complex multiplet pattern due to the ortho-disubstitution, which breaks the symmetry of the benzene (B151609) ring. These four aromatic protons would be expected to resonate in the typical downfield region for aromatic compounds, approximately between δ 7.0 and 7.5 ppm.

The methyl group protons (CH₃) attached to the benzene ring would appear as a singlet, integrating to three protons, in the upfield region, likely around δ 2.3 ppm. The methylene protons (CH₂) of the trifluoroethyl group are adjacent to a trifluoromethyl group, which causes splitting of the signal into a quartet due to coupling with the three fluorine atoms. This quartet would be expected to appear further downfield than a typical ethyl group due to the electron-withdrawing effect of the fluorine atoms, likely in the range of δ 3.1-3.4 ppm.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic (Ar-H) | ~7.0-7.5 | Multiplet | 4H |

| Methylene (CH₂) | ~3.1-3.4 | Quartet (q) | 2H |

| Methyl (CH₃) | ~2.3 | Singlet (s) | 3H |

¹³C NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. Due to the lack of symmetry in the ortho-substituted ring, six distinct signals are expected for the aromatic carbons. The carbon of the trifluoromethyl group (CF₃) will appear as a quartet due to one-bond coupling with the three fluorine atoms. The chemical shift of this carbon is significantly influenced by the attached fluorine atoms and is expected to be around δ 125-128 ppm with a large coupling constant (¹JCF). The methylene carbon (CH₂) will also show coupling to the fluorine atoms, appearing as a quartet with a smaller coupling constant (²JCF). The aromatic carbons will resonate in the range of δ 125-140 ppm, and the methyl carbon will appear at a more upfield chemical shift, typically around δ 15-20 ppm.

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to F coupling) |

|---|---|---|

| Aromatic (C-CH₃) | ~135-140 | Singlet |

| Aromatic (C-CH₂CF₃) | ~130-135 | Singlet |

| Aromatic (Ar-C) | ~125-130 | Singlet |

| Trifluoromethyl (CF₃) | ~125-128 | Quartet (q) |

| Methylene (CH₂) | ~30-35 | Quartet (q) |

| Methyl (CH₃) | ~15-20 | Singlet |

¹⁹F NMR for Fluorine Environment Analysis and Reaction Monitoring

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. For this compound, the three fluorine atoms of the trifluoromethyl group are chemically equivalent and are expected to produce a single signal in the ¹⁹F NMR spectrum. This signal will be split into a triplet due to coupling with the adjacent methylene protons. The chemical shift of this triplet is anticipated to be in the range of δ -60 to -70 ppm, which is a characteristic region for trifluoromethyl groups attached to an aliphatic chain. ¹⁹F NMR is also a powerful tool for monitoring reactions involving the introduction or transformation of the trifluoroethyl group, as the fluorine signal provides a clear and often interference-free diagnostic peak.

| Fluorine Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to H coupling) |

|---|---|---|

| Trifluoromethyl (CF₃) | ~ -60 to -70 | Triplet (t) |

Multi-dimensional NMR Techniques for Complex Structures

For unambiguous assignment of all proton and carbon signals, especially in the complex aromatic region, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. A COSY spectrum would reveal the coupling relationships between adjacent aromatic protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom. Finally, an HMBC spectrum would show correlations between protons and carbons over two to three bonds, which is crucial for assigning the quaternary aromatic carbons and confirming the connectivity of the methyl and trifluoroethyl substituents to the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identity Confirmation

GC-MS is the method of choice for assessing the purity of volatile compounds like this compound and confirming its identity. In a GC-MS analysis, the sample is first separated by gas chromatography based on its boiling point and polarity. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of a trifluoromethyl radical (•CF₃) to give a stable benzylic cation. Another characteristic fragmentation would be the cleavage of the C-C bond between the methylene group and the benzene ring. The presence and relative abundance of these fragment ions provide a unique fingerprint for the molecule, allowing for its unambiguous identification and differentiation from isomers.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, with the molecular formula C9H9F3, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes.

This technique provides unambiguous confirmation of the molecular formula, distinguishing it from other isomers or compounds with the same nominal mass. HRMS analysis is instrumental in confirming the identity of the compound in complex mixtures and verifying the success of a chemical synthesis. acs.org

Table 1: Theoretical Exact Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C9H9F3 |

| Theoretical Exact Mass (Monoisotopic) | 174.0656 g/mol |

| Molecular Weight (Average) | 174.17 g/mol matrixscientific.com |

Vibrational Spectroscopy

Vibrational spectroscopy explores the molecular vibrations of a compound, offering detailed insights into its functional groups and bonding arrangements.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its structural features: the substituted benzene ring, the methyl group, and the trifluoroethyl group.

Key expected absorptions include:

Aromatic C-H Stretching: Peaks in the 3100-3000 cm⁻¹ region are characteristic of the C-H bonds on the benzene ring. spectroscopyonline.com

Aliphatic C-H Stretching: Absorptions between 3000 and 2850 cm⁻¹ correspond to the symmetric and asymmetric stretching of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups. researchgate.net

Aromatic C=C Stretching: A series of sharp peaks between 1620 and 1400 cm⁻¹ are indicative of the carbon-carbon double bond stretching within the aromatic ring. spectroscopyonline.com

C-F Stretching: The trifluoromethyl (-CF₃) group is expected to produce very strong and characteristic absorption bands in the 1350-1100 cm⁻¹ region due to the high polarity of the C-F bonds.

C-H Bending: Out-of-plane bending vibrations for the ortho-substituted benzene ring typically appear as a strong band in the 770-735 cm⁻¹ range.

These specific absorption bands provide a molecular fingerprint, allowing for the clear identification of the compound's key structural components.

Table 2: Predicted FT-IR Characteristic Peaks for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch (CH₃, CH₂) | 3000 - 2850 | Medium |

| Aromatic C=C Ring Stretch | 1620 - 1400 | Medium to Weak, Sharp |

| C-F Stretch | 1350 - 1100 | Very Strong |

| Aromatic C-H Out-of-Plane Bend | 770 - 735 | Strong |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would provide valuable data on the vibrations of the carbon skeleton and symmetrically substituted groups.

Expected characteristic Raman signals include:

Ring Breathing Mode: A strong, sharp peak around 1000 cm⁻¹, characteristic of the symmetric expansion and contraction of the benzene ring, is expected. materialsciencejournal.org

Aromatic C-H Stretching: Aromatic C-H stretches also appear in the 3100-3000 cm⁻¹ range. nih.gov

Aliphatic C-H Stretching: Signals corresponding to the methyl and methylene C-H bonds will be visible around 2930 cm⁻¹. materialsciencejournal.org

C-C Stretching: Vibrations associated with the C-C bonds of the ring and the substituents will also be active.

CF₃ Symmetric Stretch: The symmetric stretching of the C-F bonds in the trifluoromethyl group would yield a characteristic Raman signal.

The combination of FT-IR and Raman data offers a more complete picture of the molecule's vibrational landscape. nih.gov

Table 3: Predicted Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | ~2930 | Strong |

| Aromatic Ring Breathing | ~1000 | Strong |

| Aromatic Ring Modes | 1610 - 1580 | Medium |

| C-F Symmetric Stretch | 800 - 700 | Medium |

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophores

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The primary chromophore in this compound is the substituted benzene ring.

The UV spectrum of benzene typically shows a weak absorption band around 255-260 nm, which is attributed to the forbidden π → π* electronic transition. up.ac.zasciencepublishinggroup.com The presence of substituents on the benzene ring, such as the methyl and trifluoroethyl groups, can cause a shift in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of this absorption band. up.ac.zashimadzu.com It is expected that this compound will exhibit a characteristic absorption maximum (λmax) in this region of the UV spectrum, confirming the presence of the aromatic chromophore.

Table 4: Predicted UV-Vis Absorption Data for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) |

|---|---|---|

| Substituted Benzene Ring | π → π* | ~260 - 270 |

X-ray Diffraction (XRD) Analysis

X-ray Diffraction (XRD) is a powerful technique used to determine the precise arrangement of atoms within a crystalline solid. Since this compound is a liquid at standard conditions, single-crystal XRD analysis is not directly applicable. matrixscientific.com

However, XRD could be performed if the compound is crystallized at low temperatures or if a solid derivative is synthesized. Such an analysis would yield precise bond lengths, bond angles, and information about the molecule's conformation and intermolecular packing in the solid state. Studies on similar liquid benzene derivatives have used XRD to investigate the semi-orderly arrangement of molecules, confirming the general flatness of the benzene ring. aps.org Without experimental data for a crystalline form of this compound, its detailed solid-state structure remains undetermined.

Solid-State Molecular Structure Determination

As of the latest available data, a definitive solid-state molecular structure of this compound determined through single-crystal X-ray diffraction has not been reported in published scientific literature. Crystallographic studies are essential for elucidating the precise three-dimensional arrangement of atoms, including specific bond lengths, bond angles, and torsion angles in the solid state. Without such an experimental study, a detailed and validated description of its crystal structure remains unavailable.

Analysis of Intermolecular Interactions and Crystal Packing

The analysis of intermolecular interactions and the resulting crystal packing is contingent upon the availability of crystallographic data. Since the crystal structure for this compound has not been experimentally determined and deposited in scientific databases, a detailed analysis of its specific intermolecular forces (such as hydrogen bonds, van der Waals forces, or π-π stacking) and crystal packing arrangement cannot be provided at this time. Such an analysis requires precise knowledge of the positions of molecules relative to one another within the crystal lattice.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are indispensable tools for understanding molecular behavior at the atomic level. wikipedia.org These methods, particularly those derived from density functional theory, allow for the precise calculation of molecular structures, energies, and a variety of properties that are often difficult or impossible to measure experimentally. arxiv.org For a molecule like 1-methyl-2-(2,2,2-trifluoroethyl)benzene, these calculations can predict its preferred three-dimensional shape, reactivity, and spectroscopic signatures.

Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of atoms and molecules. researchgate.net It is based on the principle that the energy of a molecule can be determined from its electron density. DFT methods, such as the popular B3LYP functional, offer a favorable balance between computational cost and accuracy, making them suitable for studying medium-sized organic molecules. researchgate.netinpressco.com

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. scielo.org.mx This process involves calculating the molecular energy at various geometries to find the structure with the minimum possible energy. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles.

The presence of the flexible trifluoroethyl side chain means the molecule can exist in different spatial arrangements or conformations. By rotating the bonds between the benzene (B151609) ring, the ethyl group, and the trifluoromethyl group, different conformers can be identified. Computational methods can calculate the relative energies of these conformers to identify the most stable (lowest energy) structure, which is the most likely to be observed.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Note: This data is illustrative and represents the type of results obtained from a DFT/B3LYP calculation.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C(ring)-C(methyl) | 1.51 |

| C(ring)-C(ethyl) | 1.52 | |

| C(ethyl)-C(CF3) | 1.54 | |

| C-F (avg.) | 1.35 | |

| **Bond Angles (°) ** | C-C-C (ring avg.) | 120.0 |

| C(ring)-C(ring)-C(ethyl) | 121.5 | |

| C(ring)-C(ethyl)-C(CF3) | 112.0 | |

| Dihedral Angle (°) | C(ring)-C(ring)-C(ethyl)-C(CF3) | 85.0 |

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.com The HOMO is the orbital from which an electron is most easily removed, indicating the molecule's ability to act as an electron donor. The LUMO is the orbital that most readily accepts an electron, reflecting the molecule's ability to act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical stability and reactivity. scispace.com A large energy gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excited and more reactive. From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and softness, which further quantify the molecule's reactive tendencies. For this compound, analysis would reveal how the electron-withdrawing trifluoroethyl group and the electron-donating methyl group influence the electron distribution and reactivity of the benzene ring.

Table 2: Hypothetical Frontier Orbital Energies and Reactivity Descriptors (Note: This data is illustrative and represents the type of results obtained from a DFT/B3LYP calculation.)

| Parameter | Symbol | Value (eV) |

| HOMO Energy | EHOMO | -6.85 |

| LUMO Energy | ELUMO | -0.95 |

| Energy Gap | ΔE | 5.90 |

| Electronegativity | χ | 3.90 |

| Chemical Hardness | η | 2.95 |

| Chemical Softness | S | 0.34 |

The distribution of electrons within a molecule is rarely uniform. DFT calculations can determine the partial atomic charges on each atom, revealing which parts of the molecule are electron-rich or electron-poor. This information is critical for understanding intermolecular interactions.

A more visual representation of charge distribution is the Molecular Electrostatic Potential (MESP) map. The MESP is plotted onto the molecule's electron density surface, using a color scale to indicate electrostatic potential. Typically, red regions signify negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). For this compound, an MESP map would likely show negative potential around the fluorine atoms and the π-system of the benzene ring, and positive potential around the hydrogen atoms.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. nih.gov By analyzing the computed vibrational modes, specific peaks can be assigned to the stretching and bending of particular bonds (e.g., C-H, C-F, C=C). This allows for a direct comparison with experimental spectra to confirm the molecule's structure.

Furthermore, computational methods can predict nuclear magnetic resonance (NMR) chemical shifts. scielo.org.mx These calculations provide theoretical values for ¹H and ¹³C NMR spectra, which are invaluable for structural elucidation. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to its ultraviolet-visible (UV-Vis) absorption spectrum. nih.gov

Table 3: Hypothetical Predicted Spectroscopic Data (Note: This data is illustrative and represents the type of results obtained from DFT calculations.)

| Spectrum | Parameter | Predicted Value |

| IR | C-F Stretch | 1150-1350 cm⁻¹ |

| Aromatic C-H Stretch | 3000-3100 cm⁻¹ | |

| ¹³C NMR | Aromatic Carbons | 125-140 ppm |

| -CF₃ Carbon (quartet) | ~124 ppm | |

| UV-Vis | λmax | ~265 nm |

From the vibrational frequency calculations, it is possible to compute key thermochemical properties of the molecule at a given temperature and pressure. nih.gov These properties include enthalpy (H), entropy (S), and Gibbs free energy (G). These values are fundamental to understanding the stability of the molecule and the thermodynamics of reactions in which it might participate. For instance, the calculated Gibbs free energy of formation would provide a measure of the molecule's stability relative to its constituent elements.

Table 4: Hypothetical Thermochemical Parameters at 298.15 K (Note: This data is illustrative and represents the type of results obtained from a DFT/B3LYP calculation.)

| Parameter | Symbol | Value |

| Enthalpy | H | -xxx.xx kcal/mol |

| Entropy | S | xxx.xx cal/mol·K |

| Gibbs Free Energy | G | -xxx.xx kcal/mol |

Density Functional Theory (DFT) Applications

Polarizability and Hyperpolarizability for Non-Linear Optical Properties

The response of a molecule's electron cloud to an external electric field is fundamental to its optical properties. This response is described by polarizability (α) and hyperpolarizability (β and γ), which quantify the linear and non-linear optical (NLO) effects, respectively. For materials to exhibit significant NLO properties, they often require a combination of a π-conjugated system and electron-donating and electron-withdrawing groups, which enhances intramolecular charge transfer.

In this compound, the benzene ring acts as the π-conjugated system. The methyl group (-CH₃) is a weak electron-donating group, while the 2,2,2-trifluoroethyl group (-CH₂CF₃) is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms (an inductive effect). This combination can lead to a significant dipole moment and notable NLO properties.

Table 1: Representative Calculated Optical Properties for Substituted Benzenes Note: These are illustrative values for similar structures, calculated using DFT methods, to demonstrate the expected scale of these properties. Actual values for this compound would require specific calculation.

| Property | Symbol | Benzene (Reference) | Toluene (B28343) (Donor) | (Trifluoromethyl)benzene (Acceptor) |

| Average Polarizability (a.u.) | ⟨α⟩ | ~67 | ~82 | ~75 |

| First Hyperpolarizability (a.u.) | ⟨β⟩ | 0 | ~25 | ~-50 |

The non-zero first hyperpolarizability (β) in substituted benzenes, as opposed to the zero value in the centrosymmetric benzene molecule, indicates their potential for second-order NLO applications like second-harmonic generation. The magnitude and sign of β are influenced by the strength and relative positions of the donor and acceptor groups. The push-pull nature of the substituents in this compound is expected to result in a significant β value, making it a candidate for investigation in materials science for optical applications.

Ab Initio and Semi-Empirical Methods for Comparative Studies

Computational chemistry offers a hierarchy of methods to study molecular properties, broadly categorized into ab initio and semi-empirical approaches. libretexts.org

Ab Initio Methods: These methods solve the Schrödinger equation from first principles, without using experimental data for parametrization, beyond fundamental physical constants. libretexts.org Methods like Hartree-Fock (HF) and post-HF methods (like Møller-Plesset perturbation theory, MP2, and Coupled Cluster, CC) and Density Functional Theory (DFT) fall under this category. They provide high accuracy, especially with large basis sets, but are computationally expensive. libretexts.orgmdpi.com For this compound, ab initio methods would be ideal for accurately determining its equilibrium geometry, vibrational frequencies, and electronic properties like the dipole moment and polarizability.

Semi-Empirical Methods: These methods simplify the complex calculations of ab initio approaches by using approximations and parameters derived from experimental data. wikipedia.org Methods like AM1, PM3, and the more recent GFN-xTB are significantly faster, allowing for the study of much larger molecular systems or longer molecular dynamics simulations. wikipedia.orgcore.ac.uk While less accurate than ab initio methods, they are valuable for initial explorations, such as preliminary geometry optimizations or screening large numbers of related compounds. wikipedia.org A comparative study on this compound might use a semi-empirical method like PM3 for an initial conformational search, followed by geometry optimization and energy refinement of the most stable conformers using a more robust DFT method (e.g., B3LYP with a 6-31G* basis set). nih.gov

The choice between these methods involves a trade-off between accuracy and computational cost. For a molecule of this size, DFT offers a good balance, providing reliable results for many properties without the prohibitive computational time of high-level post-HF methods.

Reaction Mechanism Elucidation through Computational Studies

Transition State Analysis and Reaction Pathways

Computational chemistry is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the detailed study of reaction mechanisms. byjus.com A key aspect of this is the identification and characterization of transition states (TS), which are first-order saddle points on the potential energy surface that connect reactants to products. psu.edu

For a reaction involving this compound, such as electrophilic aromatic substitution (e.g., nitration), computational methods can be used to:

Optimize Geometries: Calculate the lowest energy structures of the reactant (this compound and the electrophile, e.g., NO₂⁺), the intermediate (the σ-complex or arenium ion), and the product. byjus.com

Locate the Transition State: Employ algorithms to find the TS structure connecting the reactants to the intermediate. This involves finding a structure with exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. psu.edu

Calculate Activation Energy: The energy difference between the transition state and the reactants determines the activation energy (Ea) of the reaction, which is crucial for predicting the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to confirm that the located TS correctly connects the desired reactants and products on the reaction pathway.

By calculating the energies of all stationary points (reactants, intermediates, transition states, and products), a complete reaction energy profile can be constructed, providing deep insight into the mechanism.

Prediction of Regio- and Stereoselectivity

Computational studies are highly effective in predicting the selectivity of chemical reactions. core.ac.uk

Regioselectivity: In reactions like electrophilic aromatic substitution on this compound, the electrophile can attack several different positions on the benzene ring (ortho, meta, or para to the existing substituents). The regiochemical outcome is determined by the relative activation energies of the pathways leading to the different possible intermediates (σ-complexes). nih.gov The methyl group is an ortho, para-director, while the electron-withdrawing trifluoroethyl group is a deactivating meta-director. Computational methods can predict the final product distribution by comparing the energies of the transition states for attack at each unique ring position. rsc.org The position with the lowest transition state energy will correspond to the major product. Models like RegioSQM use semi-empirical methods to rapidly calculate the stability of the protonated intermediates to predict the most likely site of substitution. nih.gov

Stereoselectivity: If a reaction can form different stereoisomers, computational chemistry can predict the outcome by comparing the energies of the diastereomeric transition states. For a hypothetical reaction where a chiral center is formed, calculations would be performed to find the transition state structures leading to the (R) and (S) products. The energy difference between these transition states can be used with the Boltzmann distribution to predict the enantiomeric or diastereomeric excess.

Understanding Substituent Effects on Reactivity

Substituents profoundly influence the reactivity of a benzene ring through a combination of inductive and resonance effects. nih.gov

Methyl Group (-CH₃): This group is an activating substituent. It donates electron density to the ring primarily through an inductive effect (the C(sp³)-C(sp²) bond is polarized towards the ring) and also through hyperconjugation, which has a resonance-like effect. This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles. kyoto-u.ac.jp It preferentially stabilizes the carbocation intermediates formed during ortho and para attack. libretexts.org

2,2,2-Trifluoroethyl Group (-CH₂CF₃): This group is a strong deactivating substituent. The three highly electronegative fluorine atoms pull electron density away from the ethyl group, which in turn withdraws electron density from the benzene ring through a powerful inductive effect (-I effect). This effect reduces the ring's nucleophilicity, making it less reactive towards electrophiles compared to benzene. libretexts.org As an inductive-only withdrawing group, it directs incoming electrophiles to the meta position, as this position is least destabilized by the electron withdrawal.

In this compound, these two effects are in opposition. The activating methyl group directs ortho/para, while the deactivating trifluoroethyl group directs meta. Computational analysis, such as Natural Bond Orbital (NBO) or molecular electrostatic potential (MEP) mapping, can visualize the electron distribution on the ring. By calculating the relative energies of the intermediates for electrophilic attack at all possible positions, a quantitative prediction of the directing effects can be made. The activating effect of the methyl group and the deactivating effect of the trifluoroethyl group will compete, and the final regioselectivity will depend on the precise balance of their electronic influences and steric hindrance.

Advanced Computational Approaches in Chemical Research

The field of computational chemistry is continuously evolving, with new methods offering greater accuracy and efficiency. openaccessjournals.com Beyond the foundational ab initio and semi-empirical methods, advanced approaches are being applied to complex chemical problems.

One major area of advancement is the integration of machine learning (ML) and artificial intelligence (AI) with computational chemistry. researchgate.net ML models can be trained on large datasets from high-level quantum chemical calculations to predict molecular properties, reaction outcomes, or potential energy surfaces with the speed of simpler methods but approaching the accuracy of high-level theories. acs.org These tools can accelerate the discovery of new materials with desired properties, such as high NLO activity, by rapidly screening vast chemical spaces. ewadirect.com

Another advanced area involves hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. These approaches treat a chemically reactive part of a large system (e.g., the active site of an enzyme or a solute molecule) with a high-level QM method, while the surrounding environment (e.g., the rest of the protein or solvent molecules) is treated with a computationally cheaper MM force field. This allows for the study of chemical reactions in complex, realistic environments that would be too large to model entirely with quantum mechanics.

These advanced methods complement traditional computational techniques, enabling researchers to tackle increasingly complex chemical questions and accelerate the pace of scientific discovery. openaccessjournals.com

Molecular Dynamics Simulations for Conformational Analysis

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in public literature, the methodology is broadly applied to its class of compounds—ortho-substituted aromatic systems—to understand their dynamic behavior. MD simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational landscapes.

The primary focus of conformational analysis for this molecule is the rotation around the single bond connecting the trifluoroethyl group to the benzene ring. Due to the proximity of the methyl and trifluoroethyl groups at the ortho positions, significant steric hindrance is expected, which restricts free rotation and creates distinct, energetically favorable conformations. nsf.govnih.gov Computational studies on similar ortho-substituted systems have demonstrated that steric repulsion can dramatically increase the energy barriers to rotation around aryl-substituent bonds. nsf.govrsc.orgresearchgate.net

An MD simulation for this compound would involve:

Force Field Parameterization: Selecting or developing a force field that accurately describes the intramolecular and intermolecular forces, paying special attention to the parameters for the fluorinated group.

System Setup: Placing the molecule in a simulation box, often with a solvent to mimic solution-phase behavior.

Simulation: Solving Newton's equations of motion for the system over a set period, generating a trajectory of atomic positions and velocities.

Analysis: Analyzing this trajectory to identify the most stable conformers, the energy barriers between them, and their relative populations at thermal equilibrium.

The key parameter to analyze would be the dihedral angle (C-C-C-C) involving the methyl carbon, the two substituted aromatic carbons, and the first carbon of the ethyl group. By plotting the potential energy as a function of this dihedral angle, a rotational energy profile can be constructed. This profile would reveal the low-energy "wells" corresponding to stable conformers and the high-energy "peaks" corresponding to transition states. The presence of the bulky and highly electronegative trifluoromethyl (-CF3) group is expected to create a complex energy surface with well-defined minima.

The table below illustrates the potential kind of data that would be generated from a detailed conformational analysis study, showing hypothetical stable conformers, their defining dihedral angles, calculated relative energies, and expected equilibrium populations.

| Conformer | Key Dihedral Angle (Cmethyl-C1-C2-Cethyl) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K | Description |

|---|---|---|---|---|

| Anti-periplanar | ~180° | 0.00 | ~75% | The methyl and trifluoroethyl groups are positioned on opposite sides of the ring, minimizing steric clash. This is expected to be the global minimum energy conformation. |

| Syn-periplanar (Gauche) | ~60° | ~2.5 | ~12% | A higher-energy conformation where the groups are rotated closer together, resulting in significant steric repulsion. |

| Syn-periplanar (Gauche) | ~-60° | ~2.5 | ~12% | Energetically equivalent to the +60° gauche conformer. |

| Eclipsed (Transition State) | ~0° | >5.0 | <1% | A high-energy transition state where the groups are eclipsed, representing the rotational barrier between stable conformers. |

In Silico Screening Methodologies for Materials Design

In silico screening uses computational methods to evaluate large numbers of candidate molecules for specific applications, accelerating the discovery of new materials without the need for exhaustive synthesis and testing. nih.govnih.gov For materials design, this involves calculating key molecular properties that correlate with desired macroscopic functions, such as electronic, optical, or thermal characteristics. Organofluorine compounds are of particular interest in materials science for applications in electronics, optics, and advanced polymers due to their unique properties. researchgate.netnumberanalytics.com

Density Functional Theory (DFT) is a primary quantum mechanical method used in these screening workflows. researchgate.netscirp.orgdergipark.org.trnih.gov DFT calculations can accurately predict the electronic structure of molecules like this compound. The introduction of the strongly electron-withdrawing trifluoroethyl group significantly modifies the electronic properties of the benzene ring compared to simple alkylbenzenes. libretexts.org This modulation is key to designing materials with tailored characteristics.

A typical in silico screening workflow for designing new electronic materials based on this molecular scaffold would include:

Library Generation: Creating a virtual library of derivatives by systematically varying substituents on the benzene ring.

Property Calculation: Performing DFT calculations for each molecule in the library to determine critical electronic properties. These often include:

HOMO (Highest Occupied Molecular Orbital) Energy: Related to the molecule's ability to donate an electron (ionization potential).

LUMO (Lowest Unoccupied Molecular Orbital) Energy: Related to the molecule's ability to accept an electron (electron affinity).

HOMO-LUMO Gap: A crucial indicator of kinetic stability, electrical conductivity, and optical absorption properties. A smaller gap often correlates with higher reactivity and better charge transport capabilities. researchgate.net

Molecular Electrostatic Potential (MEP): Maps the charge distribution to identify sites prone to electrophilic or nucleophilic attack, which is important for understanding intermolecular interactions in a material. dergipark.org.tr

Screening and Ranking: Filtering and ranking the virtual compounds based on whether their calculated properties fall within a desired range for a specific application (e.g., a low LUMO level for an electron-transport material in an organic light-emitting diode, OLED).

The table below provides a hypothetical example of an in silico screening study, comparing our target compound with other substituted benzenes to identify candidates for a specific materials application.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Predicted Material Suitability Score (e.g., for Electron Transport) |

|---|---|---|---|---|

| Toluene | -6.70 | -0.25 | 6.45 | Low |

| 1,2-Dimethylbenzene (o-Xylene) | -6.65 | -0.20 | 6.45 | Low |

| Trifluoromethylbenzene | -7.35 | -1.10 | 6.25 | Medium |

| This compound | -7.15 | -0.95 | 6.20 | Medium-High |

| 1,2-Bis(trifluoromethyl)benzene | -7.80 | -1.85 | 5.95 | High |

Chemical Reactivity and Transformation Mechanisms

Aromatic Ring Reactivity

The reactivity of the aromatic ring in 1-methyl-2-(2,2,2-trifluoroethyl)benzene is governed by the combined electronic and steric effects of its two substituents: the methyl group (-CH₃) and the 2,2,2-trifluoroethyl group (-CH₂CF₃). These groups exert opposing influences on the electron density of the benzene (B151609) ring, which dictates the regioselectivity of substitution reactions.

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene ring. masterorganicchemistry.com The rate and position of this attack are heavily influenced by the substituents already present. masterorganicchemistry.comunizin.org

The methyl group is an alkyl group, which is known to be an activating substituent. youtube.com It donates electron density to the ring primarily through an inductive effect and hyperconjugation, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. youtube.commsu.edu It directs incoming electrophiles to the ortho and para positions because the carbocation intermediates formed during attack at these positions are more stabilized. libretexts.orglibretexts.org

Conversely, the 2,2,2-trifluoroethyl group is deactivating. The three highly electronegative fluorine atoms in the trifluoromethyl (-CF₃) moiety exert a powerful electron-withdrawing inductive effect (-I effect). vaia.comminia.edu.egnih.gov This effect is transmitted through the methylene (B1212753) (-CH₂-) spacer to the aromatic ring, reducing its electron density and making it less reactive towards electrophiles. libretexts.org Electron-withdrawing groups generally direct incoming electrophiles to the meta position because the ortho and para positions are more strongly deactivated. vaia.comaskfilo.com

In this compound, these two groups have competing directing effects. The activating, ortho-, para-directing methyl group is at position 1, and the deactivating, likely meta-directing trifluoroethyl group is at position 2. When directing effects oppose each other, the more powerful activating group typically governs the position of substitution, though product mixtures are common. stackexchange.com

The available positions for substitution are C3, C4, C5, and C6.

Attack at C4 (para to methyl, meta to trifluoroethyl): This position is electronically favored by both groups' directing effects.

Attack at C6 (ortho to methyl, meta to trifluoroethyl): This position is also electronically favored.

Attack at C3 (ortho to trifluoroethyl, meta to methyl): This position is disfavored by the primary directing effects of both groups.

Attack at C5 (para to trifluoroethyl, meta to methyl): This position is also disfavored.

Steric hindrance will also play a role. The bulky trifluoroethyl group will likely hinder attack at the adjacent C3 position. Therefore, electrophilic substitution is expected to yield a mixture of products, with substitution occurring predominantly at the C4 and C6 positions, which are para and ortho to the activating methyl group, respectively.

| Substituent | Electronic Effect | Reactivity Effect | Directing Effect |

|---|---|---|---|

| -CH₃ (Methyl) | Electron-donating (Inductive, Hyperconjugation) | Activating | Ortho, Para |

| -CH₂CF₃ (2,2,2-Trifluoroethyl) | Electron-withdrawing (Inductive) | Deactivating | Meta (predicted) |

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is uncommon for typical benzene derivatives and generally requires two key features: a good leaving group (such as a halide) and strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.orgyoutube.com

This compound is not susceptible to nucleophilic aromatic substitution under standard conditions. The molecule lacks a suitable leaving group on the aromatic ring; a hydrogen atom cannot act as a leaving group in an SₙAr reaction. Furthermore, while the trifluoroethyl group is electron-withdrawing, its deactivating effect is not as potent as that of groups like nitro (-NO₂), which are typically required to facilitate this reaction pathway. libretexts.org

Radical reactions involving the aromatic core are less common than electrophilic substitutions but can occur under specific conditions, often at high temperatures or with photochemical initiation. cdnsciencepub.com A radical can add to the benzene ring, breaking the aromaticity and forming a resonance-stabilized cyclohexadienyl radical. fluorine1.ru However, this process is often reversible, and subsequent reactions like dimerization or disproportionation can lead to complex product mixtures.

For this compound, radical attack on the aromatic ring is a possibility, but it must compete with reactions at the more susceptible benzylic positions. The C-H bonds of the methyl and trifluoroethyl groups are significantly weaker than the C-H bonds of the aromatic ring, making them the preferred sites for radical abstraction (see section 5.2.1). Therefore, under conditions that generate free radicals, reactions are far more likely to occur at the side chains rather than on the aromatic core itself.

Reactions at the Benzylic Position

The carbon atom directly attached to a benzene ring is known as the benzylic position. numberanalytics.com The C-H bonds at this position are weaker than typical alkane C-H bonds because the resulting benzylic radical is stabilized by resonance with the aromatic ring. masterorganicchemistry.comyoutube.com this compound has two benzylic positions: the carbon of the methyl group and the carbon of the trifluoroethyl group.

Free-radical halogenation is a substitution reaction that occurs selectively at the benzylic position when an alkyl-substituted aromatic compound is treated with a halogen (typically Cl₂ or Br₂) in the presence of UV light or a radical initiator like N-Bromosuccinimide (NBS). numberanalytics.comwikipedia.orgucalgary.ca The reaction proceeds via a radical chain mechanism. wikipedia.org

In this compound, there are two potential sites for radical hydrogen abstraction: the methyl group and the methylene group of the trifluoroethyl substituent.

Abstraction from the methyl group: Forms a primary benzylic radical. This radical is stabilized by resonance, with the unpaired electron delocalized into the benzene ring.

Abstraction from the methylene group: Also forms a primary benzylic radical that is resonance-stabilized. However, this radical is significantly destabilized by the strong inductive electron-withdrawing effect of the adjacent -CF₃ group. Electron-withdrawing groups destabilize nearby electron-deficient centers, such as radicals.

Due to the destabilizing effect of the trifluoromethyl group, the benzylic radical formed on the methyl group is more stable. Consequently, free-radical halogenation is expected to occur with high selectivity at the methyl group, yielding 1-(halomethyl)-2-(2,2,2-trifluoroethyl)benzene as the major product.

| Site of H Abstraction | Radical Intermediate Structure | Key Electronic Factor | Relative Stability | Predicted Outcome |

|---|---|---|---|---|

| Methyl Group (-CH₃) | Primary Benzylic Radical | Resonance stabilization | More Stable | Major Product Formation |

| Methylene Group (-CH₂CF₃) | Primary Benzylic Radical | Inductive destabilization by -CF₃ | Less Stable | Minor or No Product Formation |

The benzylic position is also susceptible to oxidation. nih.govmsu.edu Treatment of alkylbenzenes containing at least one benzylic hydrogen with strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), typically results in the conversion of the entire alkyl side chain into a carboxylic acid group (-COOH). masterorganicchemistry.com

For this compound, both side chains possess benzylic hydrogens.

The methyl group can be readily oxidized to a carboxylic acid under harsh conditions, forming 2-(2,2,2-trifluoroethyl)benzoic acid.

The trifluoroethyl group also has benzylic hydrogens. However, the C-H bonds are strengthened and the carbon atom is less electron-rich due to the powerful electron-withdrawing -CF₃ group. This makes the methylene group more resistant to oxidation compared to a standard alkyl group. Furthermore, the oxidation of this group would be complex and is less favored than the oxidation of the simple methyl group.

Therefore, under controlled or selective oxidation conditions, the methyl group is the more likely site of reaction. nih.gov Harsh oxidation would almost certainly convert the methyl group to a carboxylic acid, while the more robust trifluoroethyl group would likely remain intact.

| Reagent | Reaction Type | Predicted Major Product |

|---|---|---|

| Potassium Permanganate (KMnO₄), Heat | Strong Oxidation | 2-(2,2,2-Trifluoroethyl)benzoic acid |

| Milder Catalytic Systems | Selective Oxidation | 2-(2,2,2-Trifluoroethyl)benzaldehyde or 2-(2,2,2-Trifluoroethyl)benzyl alcohol |

Reactivity of the 2,2,2-Trifluoroethyl Group

The 2,2,2-trifluoroethyl group, a common moiety in pharmaceuticals and agrochemicals, exhibits unique reactivity primarily dictated by the strong carbon-fluorine bonds of its trifluoromethyl component. Understanding the stability and transformation pathways of this group is crucial for predicting the behavior of parent molecules like this compound in various chemical and biological systems.

Carbon-Fluorine (C-F) Bond Stability and Reactivity

The carbon-fluorine (C-F) bond is the most formidable single bond in organic chemistry, a characteristic that imparts significant stability to organofluorine compounds. nih.govdtic.mil This exceptional strength stems from the high electronegativity of the fluorine atom, which leads to a highly polarized and short bond with substantial ionic character. nih.gov The bond dissociation energy for a C-F bond can be as high as 130 kcal/mol (or 526 kJ/mol), making it significantly stronger than C-H, C-Cl, C-Br, or C-I bonds. nih.govresearchgate.net

This inherent stability means that the trifluoromethyl group is generally resistant to degradation under many conditions, including variations in pH, temperature, and redox potential. dtic.mil However, despite its general inertness, the C-F bond is not entirely unreactive. Cleavage can be induced under specific and often vigorous conditions. Known routes to activate and break the C-F bond include reactions involving:

Transition metal complexes nih.govcas.cn

Strong Lewis acids, which can ionize the C-F bond to form carbocationic species nih.govcas.cn

Metal hydrides nih.gov

Base-catalyzed eliminations nih.gov

Enzyme-catalyzed reactions cas.cn